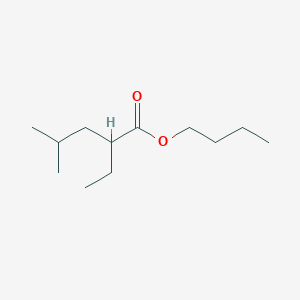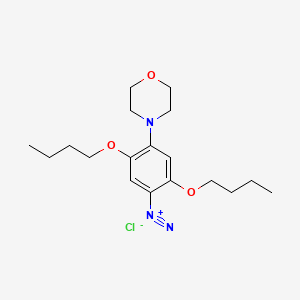
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, chloride is a diazonium compound with a complex structure. It is known for its applications in various fields, including chemistry and biology. The compound’s unique properties make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, chloride typically involves the diazotization of 2,5-dibutoxy-4-(4-morpholinyl)aniline. The reaction is carried out in an acidic medium, often using hydrochloric acid, and sodium nitrite as the diazotizing agent. The reaction conditions must be carefully controlled to ensure the stability of the diazonium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain the required reaction conditions. The product is then purified and isolated using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, or amino groups.
Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl), hydroxides (e.g., NaOH), and amines.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used.
Major Products
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives.
Coupling Reactions: Azo compounds are the major products.
Reduction Reactions: The corresponding aniline derivative is formed.
Scientific Research Applications
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, chloride has several scientific research applications:
Chemistry: Used in the synthesis of azo dyes and other complex organic compounds.
Biology: Employed in labeling and staining techniques for biological samples.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, chloride involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new compounds. These reactions can affect molecular pathways and biological processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, tetrachlorozincate
- Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, tetrafluoroborate
- Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate
Uniqueness
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, chloride is unique due to its specific diazonium group and the presence of butoxy and morpholinyl substituents. These structural features confer distinct chemical reactivity and properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
4858-52-0 |
|---|---|
Molecular Formula |
C18H28ClN3O3 |
Molecular Weight |
369.9 g/mol |
IUPAC Name |
2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;chloride |
InChI |
InChI=1S/C18H28N3O3.ClH/c1-3-5-9-23-17-14-16(21-7-11-22-12-8-21)18(13-15(17)20-19)24-10-6-4-2;/h13-14H,3-12H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
UEKOPDBQSKTFAI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


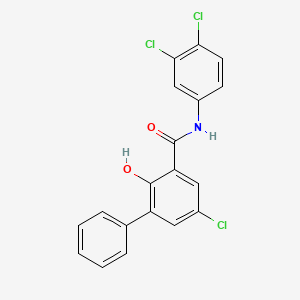
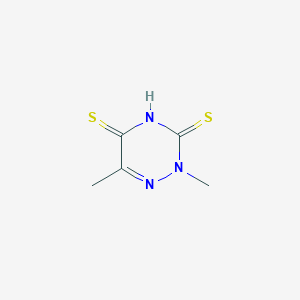
![1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14732227.png)
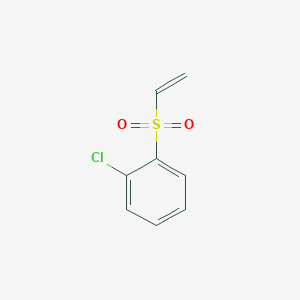
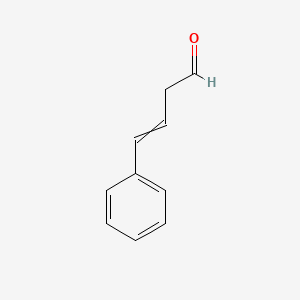
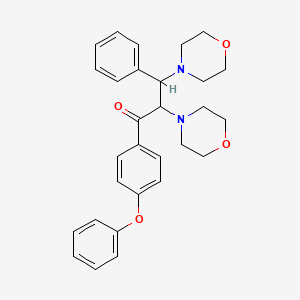
![2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14732256.png)
![2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate](/img/structure/B14732257.png)

